2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a sulfanyl group linked to an ethanamine group. The presence of these functional groups can significantly influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, influencing its solubility and reactivity .Scientific Research Applications
Environmental Distribution and Toxicity of Fluorinated Alternatives
The environmental distribution, persistence, and toxicity of fluorinated compounds, including alternatives to per- and polyfluoroalkyl substances (PFASs), have been extensively studied. These substances, known for their widespread industrial and consumer applications, are under scrutiny due to their environmental persistence, bioaccumulation, long-distance migration, and systemic multiple organ toxicities. Research highlights the need for finding new compounds that can replace PFASs due to comparable or even more severe potential toxicity, indicating a significant area of research for chemical alternatives like "2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride" (Yu Wang et al., 2019).
Role of Sulfonamides in Various Applications
Sulfonamides, a class of compounds to which "2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride" is structurally related, are found in numerous clinically used drugs and have been the subject of recent patents for novel applications. These include carbonic anhydrase inhibitors, antiepileptics, and antitumor agents, highlighting the vast potential for sulfonamide compounds in medicinal chemistry and drug development (F. Carta et al., 2012).
Environmental and Health Impacts of PFASs
The environmental and health impacts of PFASs and their alternatives, including their occurrence in water, soil, and living organisms, present a significant area of research. Studies on PFAS alternatives show their global distribution and potential risks to human health and the environment, emphasizing the need for thorough toxicological assessments and the exploration of safer alternatives (M. Houde et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2S.ClH/c9-6-3-5(8(10,11)12)4-7(14-6)15-2-1-13;/h3-4H,1-2,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAVYWCHQGYYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1SCCN)Cl)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride | |
CAS RN |
1208081-83-7 | |
Record name | Ethanamine, 2-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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